molecular formula C15H12FNO4 B6394078 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid CAS No. 1261949-47-6

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid

Cat. No.: B6394078
CAS No.: 1261949-47-6
M. Wt: 289.26 g/mol
InChI Key: FYHYJWSEQFMWAC-UHFFFAOYSA-N
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Description

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with an ethoxycarbonyl group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid typically involves multi-step organic reactions. One common route starts with the preparation of 4-(Ethoxycarbonyl)-3-fluorobenzene, which is then subjected to a series of reactions to introduce the nicotinic acid moiety.

  • Preparation of 4-(Ethoxycarbonyl)-3-fluorobenzene

      Starting Material: 3-fluorobenzoic acid

      Reagents: Ethyl chloroformate, base (e.g., triethylamine)

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

  • Coupling with Nicotinic Acid

      Reagents: Nicotinic acid, coupling agents (e.g., EDCI, HOBt)

      Conditions: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) under mild heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen functionalities.

    Reduction: Removal of oxygen functionalities or addition of hydrogen.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

    Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxycarbonyl)-3-fluorophenyl]nicotinic acid
  • 2-[4-(Ethoxycarbonyl)-3-chlorophenyl]nicotinic acid
  • 2-[4-(Ethoxycarbonyl)-3-bromophenyl]nicotinic acid

Uniqueness

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid is unique due to the presence of both the ethoxycarbonyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

2-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-2-21-15(20)10-6-5-9(8-12(10)16)13-11(14(18)19)4-3-7-17-13/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHYJWSEQFMWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688307
Record name 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-47-6
Record name 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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